5-Hydroxyvitamin D3 25-glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

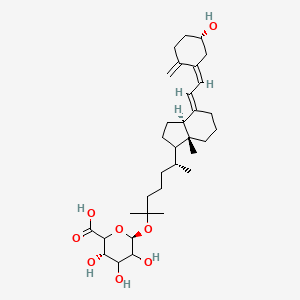

5-Hydroxyvitamin D3 25-glucuronide is a biochemical compound with the molecular formula C33H52O8 and a molecular weight of 576.76 g/mol . It is a derivative of 25-hydroxyvitamin D3, which is a metabolite of vitamin D3 (cholecalciferol). This compound is significant in the study of vitamin D metabolism and its various biological effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyvitamin D3 25-glucuronide typically involves the hydroxylation of vitamin D3 (cholecalciferol) followed by glucuronidation. One method involves using a whole-cell approach with molybdenum-dependent steroid C25 dehydrogenase produced in the denitrifying bacterium Thauera aromatica under semi-aerobic conditions . This enzyme catalyzes the conversion of vitamin D3 to 25-hydroxyvitamin D3, which can then be further modified to form this compound.

Industrial Production Methods

Industrial production of 25-hydroxyvitamin D3 often involves biocatalytic platforms using monooxygenase or peroxygenase enzymes. These methods are optimized for high selectivity and yield, often incorporating cyclodextrin recycling to enhance efficiency . The glucuronidation step can be achieved using glucuronosyltransferase enzymes in a controlled bioreactor environment.

Análisis De Reacciones Químicas

Types of Reactions

5-Hydroxyvitamin D3 25-glucuronide can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Conversion to less oxidized forms.

Substitution: Replacement of functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydroxylated derivatives, while reduction may produce less oxidized forms of the compound.

Aplicaciones Científicas De Investigación

Biochemical Properties

5-Hydroxyvitamin D3 25-glucuronide is formed through the enzymatic action of UDP-glucuronosyltransferases, particularly UGT1A4 and UGT1A3, which catalyze the addition of glucuronic acid to the hydroxyl group at the 25 position of vitamin D3. This modification enhances the solubility and facilitates renal excretion, thereby regulating the bioavailability and activity of vitamin D metabolites within the body .

Pharmacokinetic Studies

This compound is utilized in pharmacokinetic studies to trace the metabolism of vitamin D metabolites. Its stable isotope-labeled derivative, this compound-d6, allows for enhanced detection and quantification using mass spectrometry techniques. This application is crucial for understanding the metabolic pathways of vitamin D and its physiological roles.

Metabolic Profiling

The compound serves as a vital tool in metabolic profiling, helping researchers explore how vitamin D metabolites interact with various biological systems. For instance, it influences gene expression related to calcium metabolism and immune function by acting as a reservoir for active forms of vitamin D upon hydrolysis by β-glucuronidase enzymes present in tissues.

Clinical Biomarker

As a metabolite of vitamin D3, this compound is studied as a potential clinical biomarker for assessing vitamin D status. Blood levels of this compound reflect the balance between its formation rate and clearance through oxidative and conjugative processes, thus providing insights into an individual's vitamin D metabolism .

Biological Activities

This compound exhibits unique biological activities distinct from its parent compound, 25-hydroxyvitamin D3. It has been shown to activate vitamin D receptors in specific tissues such as the colon, influencing gene expression related to calcium metabolism and immune function. This targeted action underscores its potential role in modulating intestinal health and possibly influencing conditions such as colorectal cancer through vitamin D receptor-mediated pathways .

Study on Glucuronidation Pathways

A study identified UGT1A4 and UGT1A3 as principal catalysts of glucuronidation in human liver, confirming the presence of multiple glucuronide conjugates in human plasma and bile. The findings suggest that glucuronidation pathways are physiologically relevant and contribute to vitamin D homeostasis in humans .

Effects on Gene Expression

Research indicates that this compound can influence gene expression related to calcium metabolism. In vitro studies have demonstrated that it activates vitamin D receptors in colon cells, highlighting its potential therapeutic relevance in gastrointestinal health .

Mecanismo De Acción

The mechanism of action of 5-Hydroxyvitamin D3 25-glucuronide involves its conversion to active metabolites that interact with vitamin D receptors (VDRs) in the body. These receptors regulate the expression of genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation . The compound is metabolized in the liver and kidneys, where it undergoes hydroxylation to form biologically active metabolites .

Comparación Con Compuestos Similares

Similar Compounds

25-Hydroxyvitamin D3:

1α,25-Dihydroxyvitamin D3:

3-epi-25-Hydroxyvitamin D3: An epimer of 25-hydroxyvitamin D3 with similar but distinct biological activity.

Uniqueness

5-Hydroxyvitamin D3 25-glucuronide is unique due to its glucuronidation, which enhances its solubility and facilitates its excretion from the body. This modification also affects its biological activity and metabolism, making it a valuable compound for studying vitamin D-related pathways and developing therapeutic interventions.

Actividad Biológica

5-Hydroxyvitamin D3 25-glucuronide (25OHD-Gluc) is a significant metabolite of vitamin D, particularly in the context of its biological activity and physiological roles. This article delves into the mechanisms of action, metabolic pathways, and implications of 25OHD-Gluc in human health, supported by various research findings and case studies.

Overview of Vitamin D Metabolism

Vitamin D, primarily obtained through sunlight exposure and dietary sources, undergoes several transformations in the body. The liver converts vitamin D3 into 25-hydroxyvitamin D3 (25OHD3), the primary circulating form. Subsequently, 25OHD3 can be further metabolized through hydroxylation or conjugation processes, leading to various metabolites including 25OHD-Gluc .

Glucuronidation Process

The glucuronidation of 25OHD3 is primarily catalyzed by uridine 5′-diphosphoglucuronyltransferases (UGTs), specifically UGT1A4 and UGT1A3. These enzymes facilitate the conversion of 25OHD3 into different glucuronide forms, including 25OHD-Gluc. This process is crucial for detoxification and excretion of vitamin D metabolites .

Kinetics of Formation

Research indicates that the kinetics of glucuronide formation follows a Michaelis-Menten model, suggesting a saturable enzymatic process. The formation rates can be influenced by various factors, including the presence of pregnane X receptor agonists which can enhance UGT activity .

Interaction with Vitamin D Receptor (VDR)

One of the key functions of 25OHD-Gluc is its interaction with the vitamin D receptor (VDR). Studies have demonstrated that 25OHD-Gluc can cross the intestinal epithelium and activate VDR-mediated gene expression in the colon, particularly influencing genes involved in calcium metabolism such as cytochrome P450 24A1 (Cyp24) .

Table: Comparison of Biological Activities

| Metabolite | VDR Activation | Source | Physiological Role |

|---|---|---|---|

| 25OHD | Moderate | Liver | Calcium homeostasis |

| 1α,25(OH)2D3 | High | Kidney | Active hormone for calcium absorption |

| 25OHD-Gluc | Significant | Bile/Intestine | Modulates intestinal VDR responses |

Study on Colon Gene Expression

In a pivotal study involving mice, administration of 1 nmol of 25OHD-Gluc resulted in a significant increase in Cyp24 mRNA expression in the colon. This effect was not observed with free 25OHD, indicating that the glucuronide form has unique bioactive properties that are critical for intestinal health .

Human Plasma Analysis

Research analyzing human plasma samples revealed that both conjugated forms (including 25OHD-Gluc) and unconjugated forms coexist, with conjugates being tightly bound to vitamin D binding proteins. This binding influences their availability and biological activity within target tissues .

Implications for Health

The biological activities of 25OHD-Gluc suggest its potential role in maintaining calcium homeostasis and modulating immune responses through VDR activation. Understanding these pathways can provide insights into therapeutic strategies for conditions related to vitamin D deficiency or dysfunction.

Propiedades

IUPAC Name |

(3S,6S)-6-[(6R)-6-[(3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O8/c1-19-10-13-23(34)18-22(19)12-11-21-9-7-17-33(5)24(14-15-25(21)33)20(2)8-6-16-32(3,4)41-31-28(37)26(35)27(36)29(40-31)30(38)39/h11-12,20,23-29,31,34-37H,1,6-10,13-18H2,2-5H3,(H,38,39)/b21-11+,22-12-/t20-,23+,24?,25+,26?,27+,28?,29?,31+,33-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQPJTROOXJOLQ-GYYWGDJMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O[C@H]1C(C([C@@H](C(O1)C(=O)O)O)O)O)C2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](CCC4=C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.